Serabelisib

Description

Properties

IUPAC Name |

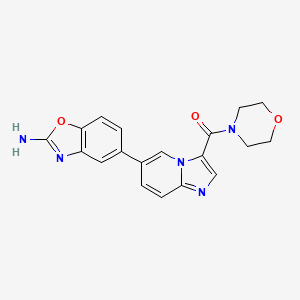

[6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3/c20-19-22-14-9-12(1-3-16(14)27-19)13-2-4-17-21-10-15(24(17)11-13)18(25)23-5-7-26-8-6-23/h1-4,9-11H,5-8H2,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGWHBSBBJNKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268454-23-4 | |

| Record name | Serabelisib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268454234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serabelisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14935 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SERABELISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43J9Q56T3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Serabelisib's Mechanism of Action in the PI3K/Akt/mTOR Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serabelisib (also known as TAK-117, INK-1117, and MLN-1117) is an orally bioavailable, potent, and highly selective small molecule inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway, frequently through mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K), is a common event in various solid tumors, making it a key target for cancer therapy.[4][5] this compound's high selectivity for the PI3Kα isoform is designed to offer a more targeted therapeutic approach with potentially greater efficacy and reduced toxicity compared to pan-PI3K inhibitors.[4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects by selectively binding to and inhibiting the catalytic activity of PI3Kα.[4][5] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). By blocking the production of PIP3, this compound effectively abrogates the activation of Akt and its subsequent signaling cascade, including the mammalian target of rapamycin (mTOR) pathway. The ultimate consequences of this pathway inhibition are the suppression of tumor cell proliferation, induction of apoptosis, and inhibition of tumor growth.[2][3]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Source |

| PI3Kα (p110α) | 15 | [1] |

| PI3Kβ (p110β) | 4500 | MedChemExpress |

| PI3Kγ (p110γ) | 1900 | MedChemExpress |

| PI3Kδ (p110δ) | 13900 | MedChemExpress |

| mTOR | 1670 | MedChemExpress |

Note: IC50 values can vary between different assay conditions and sources. The data presented represents a compilation from available literature.

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Genetic Background | Assay | Endpoint | Result | Source |

| HepG2 (Hepatoma) | - | Cell Viability (CCK-8) | Inhibition of proliferation | Dose-dependent decrease | [6] |

| HuH-6 (Hepatoma) | - | Cell Viability (CCK-8) | Inhibition of proliferation | Dose-dependent decrease | [6] |

| PIK3CA-mutant breast cancer cells | PIK3CA mutation | Growth Inhibition | IC50 | ~2 µM | [3] |

| PTEN-deficient tumor cells | PTEN loss | Growth Inhibition | - | Much less active | [2] |

Mandatory Visualization

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on PI3Kα.

Caption: A generalized workflow for Western blot analysis to assess p-Akt levels following this compound treatment.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against PI3Kα.

1. Reagents and Materials:

-

Purified recombinant PI3Kα (p110α/p85α) enzyme

-

PI3K lipid substrate (e.g., PIP2)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well low-volume plates

2. Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Prepare the PI3K enzyme/lipid substrate mixture in kinase assay buffer.

-

In a 384-well plate, add 0.5 µl of the this compound dilution or vehicle (DMSO).

-

Add 4 µl of the enzyme/lipid substrate mixture to each well.

-

Initiate the kinase reaction by adding 0.5 µl of 250 µM ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent to each well.

-

Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Western Blot Analysis for Akt Phosphorylation

This protocol describes a general method to assess the phosphorylation status of Akt at Serine 473, a key downstream marker of PI3K activity.

1. Reagents and Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% w/v BSA or non-fat dry milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology, #4060)

-

Rabbit anti-total Akt (e.g., Cell Signaling Technology, #4691)

-

Antibody against a loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

2. Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 2, 6, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with anti-total Akt and a loading control antibody to ensure equal protein loading.

Cell Viability Assay (MTT or CCK-8)

This protocol outlines a method to determine the effect of this compound on the viability and proliferation of cancer cells.

1. Reagents and Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8)

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

2. Procedure:

-

Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle (DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

For MTT assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add solubilization solution to each well to dissolve the formazan crystals.

-

-

For CCK-8 assay:

-

Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a potent and selective inhibitor of PI3Kα that effectively targets a key oncogenic driver in many cancers. Its mechanism of action, centered on the blockade of the PI3K/Akt/mTOR pathway, leads to reduced cell proliferation and increased apoptosis in cancer cells with an activated PI3Kα pathway. The high selectivity of this compound for the alpha isoform holds the promise of a favorable therapeutic window. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and utilize this promising therapeutic agent. Further investigation, particularly in combination with other targeted therapies, will continue to elucidate the full potential of this compound in the treatment of cancer.[7][8]

References

- 1. promega.de [promega.de]

- 2. protocols.io [protocols.io]

- 3. ccrod.cancer.gov [ccrod.cancer.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 6. This compound regulates GSDMD-mediated pyroptosis, apoptosis and migration of hepatoma cells via the PI3K/Akt/E-cadherin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. Phase I dose escalation study of dual PI3K/mTOR inhibition by Sapanisertib and this compound in combination with paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Serabelisib: A Deep Dive into its Anti-Tumor Activity in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of Serabelisib (also known as TAK-117), a potent and selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in a variety of solid tumors, making it a key target for cancer therapy. This compound's targeted approach offers the potential for improved efficacy and a better safety profile compared to broader PI3K inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

This compound is an orally bioavailable small molecule that selectively inhibits the p110α catalytic subunit of PI3K, including mutant forms of the PIK3CA gene.[1] By blocking the activity of PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/AKT/mTOR signaling cascade. This inhibition ultimately leads to decreased proliferation and increased apoptosis in cancer cells harboring activating PIK3CA mutations.[2][3][4]

In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines. The tables below summarize its potency, particularly in cell lines with known PIK3CA mutations.

Table 1: In Vitro Potency of this compound Against PI3Kα

| Target | Assay Type | IC50 (nM) | Reference |

| PI3Kα | Cell-free | 15 | [5][6] |

| PI3Kα | Cell-free | 21 | [2][4] |

Table 2: Cellular Activity of this compound in a PIK3CA-Mutant Breast Cancer Cell Line

| Cell Line | Mutation Status | Endpoint | IC50 (µM) | Reference |

| Breast Cancer Cells | PIK3CA mutant | Akt phosphorylation | ~2 | [6] |

In Vivo Efficacy in Xenograft Models

Preclinical studies using human tumor xenografts in immunocompromised mice have demonstrated the in vivo anti-tumor activity of this compound.

Table 3: In Vivo Efficacy of this compound in Human Cancer Xenograft Models

| Tumor Type | Model | Treatment | Key Findings | Reference |

| Breast Carcinoma | Murine Xenograft (PIK3CA mutant) | This compound (30-60 mg/kg) | Dose-dependent tumor growth inhibition. | [6] |

| Endometrial & Breast Cancer | Xenograft Models | This compound + Sapanisertib + Paclitaxel + Insulin-Suppressing Diet | Complete inhibition of tumor growth/tumor regression. | [7] |

Experimental Protocols

This section provides an overview of the key methodologies employed in the preclinical evaluation of this compound.

In Vitro Cell Viability and Proliferation Assays

The effect of this compound on cancer cell viability and proliferation is commonly assessed using colorimetric assays such as MTT or XTT.

Detailed Protocol: XTT Assay

-

Cell Seeding: Cancer cells are seeded into 96-well flat-bottomed plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing this compound at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

XTT Reagent Preparation: The XTT labeling reagent is mixed with the electron-coupling reagent according to the manufacturer's instructions immediately before use.

-

Labeling: A defined volume of the XTT reagent mixture is added to each well.

-

Incubation: The plates are incubated for an additional 2-4 hours to allow for the conversion of XTT to its formazan product by metabolically active cells.

-

Absorbance Reading: The absorbance of the soluble formazan product is measured using a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of >650 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and IC50 values are determined by plotting cell viability against drug concentration.

Western Blot Analysis of PI3K/AKT/mTOR Pathway

Western blotting is employed to confirm the mechanism of action of this compound by assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Detailed Protocol: Western Blot

-

Cell Treatment and Lysis: Cancer cells are treated with this compound or vehicle for a specified duration. Cells are then washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-AKT, total AKT, phospho-S6, total S6) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The membrane is incubated with a chemiluminescent substrate, and the resulting signal is detected using an imaging system. The band intensities are quantified to determine the relative protein expression levels.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound in a living organism is evaluated using human tumor xenograft models in immunocompromised mice.

Detailed Protocol: Xenograft Model

-

Cell Preparation and Implantation: Human cancer cells are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice with established tumors are then randomized into different treatment groups (vehicle control and this compound at various doses).

-

Drug Administration: this compound is administered to the mice, typically via oral gavage, according to a predefined dosing schedule.

-

Tumor Measurement and Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated. The body weight and general health of the mice are also monitored.

-

Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapy for solid tumors harboring PIK3CA mutations. Its selective inhibition of the PI3Kα isoform translates to potent anti-proliferative and pro-apoptotic effects in relevant cancer models. The in vivo studies demonstrate significant tumor growth inhibition, particularly in combination with other anti-cancer agents. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising therapeutic agent. Continued investigation in clinical trials is warranted to fully elucidate the therapeutic potential of this compound in patients with advanced solid malignancies.

References

- 1. This compound | C19H17N5O3 | CID 70798655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117, a Selective PI3Kα Isoform Inhibitor, in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (MLN1117, INK1117, TAK-117) - Chemietek [chemietek.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Serabelisib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serabelisib (also known as TAK-117, INK-1117, and MLN-1117) is an orally bioavailable small molecule inhibitor targeting the alpha isoform of the class I phosphoinositide 3-kinase (PI3Kα).[1][2][3] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in a variety of solid tumors, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[2][3] This aberrant signaling promotes tumor cell growth, survival, and resistance to therapy.[2][3] this compound has been developed to selectively inhibit PI3Kα, including mutated forms, with the aim of providing a more targeted and potentially less toxic therapeutic approach compared to pan-PI3K inhibitors.[2][3] This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of this compound, presenting key data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

In Vitro Pharmacodynamics

The in vitro pharmacodynamic properties of this compound have been characterized through various biochemical and cellular assays, demonstrating its potency, selectivity, and mechanism of action.

Enzymatic Activity and Selectivity

This compound is a potent inhibitor of the PI3Kα isoform. In cell-free enzymatic assays, it has demonstrated a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][4][5][6] A key feature of this compound is its high selectivity for the α isoform over other class I PI3K family members (β, γ, and δ) and the mammalian target of rapamycin (mTOR).[1][4] This selectivity is reported to be over 100-fold.[4]

| Target | IC50 (nM) | Selectivity vs. PI3Kα |

| PI3Kα | 15 - 21 | - |

| PI3Kβ | >100-fold higher | >100x |

| PI3Kγ | >100-fold higher | >100x |

| PI3Kδ | >100-fold higher | >100x |

| mTOR | >100-fold higher | >100x |

Table 1: In vitro enzymatic activity and selectivity of this compound against Class I PI3K isoforms and mTOR.[1][4][5][6]

Cellular Activity

In cellular contexts, this compound effectively inhibits the PI3K/Akt/mTOR signaling pathway, leading to a reduction in the phosphorylation of downstream effectors such as Akt.[4][6] This pathway inhibition translates into anti-proliferative and pro-apoptotic effects in cancer cell lines, particularly those harboring PIK3CA mutations.[4][7]

| Cell Line | Cancer Type | PIK3CA Status | IC50 (µM) |

| PIK3CA-mutant cells | Breast Cancer | Mutant | ~2 |

| PTEN-deficient cells | Various | Wild-Type | Ineffective |

Table 2: In vitro cellular anti-proliferative activity of this compound in select cancer cell contexts.[6]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of PI3Kα. This blockade prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably the serine/threonine kinase Akt. The subsequent cascade of deactivation of proteins in the PI3K/Akt/mTOR pathway ultimately results in the inhibition of cell growth, proliferation, and survival, and can lead to the induction of apoptosis in cancer cells.

In Vitro Pharmacokinetics

The in vitro pharmacokinetic properties of a drug candidate are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. Standard assays are used to evaluate these parameters. While specific quantitative data for this compound's in vitro pharmacokinetics are not widely available in the public domain, this section outlines the standard methodologies used for such assessments.

Metabolic Stability

Metabolic stability assays are conducted to determine the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s. This is typically assessed using liver microsomes or hepatocytes. The disappearance of the parent compound over time is measured to calculate parameters such as in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. Equilibrium dialysis is a common method to determine the percentage of a drug that is bound to plasma proteins versus the unbound (free) fraction.

Cell Permeability

Cell permeability assays, such as the Caco-2 permeability assay, are used to predict the oral absorption of a drug. The rate of transport of a compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium, is measured to determine the apparent permeability coefficient (Papp).

| Parameter | Assay | Endpoint | This compound Data |

| Metabolic Stability | Liver Microsomes/Hepatocytes | In vitro half-life (t½), Intrinsic Clearance (CLint) | Not Available |

| Plasma Protein Binding | Equilibrium Dialysis | Percent Bound, Fraction Unbound (fu) | Not Available |

| Intestinal Permeability | Caco-2 Assay | Apparent Permeability (Papp) | Not Available |

Table 3: Overview of key in vitro pharmacokinetic parameters and their status for this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section provides protocols for key in vitro experiments used to characterize this compound.

PI3Kα Enzymatic Inhibition Assay (HTRF)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3Kα.

-

Reagents and Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, kinase reaction buffer, HTRF detection reagents.

-

Procedure: a. Serially dilute this compound to the desired concentrations. b. In a 384-well plate, add PI3Kα enzyme, the test compound, and PIP2 substrate. c. Initiate the kinase reaction by adding ATP and incubate at room temperature. d. Stop the reaction and add HTRF detection reagents (e.g., a europium-labeled anti-GST antibody and an XL665-labeled PIP3 antibody). e. After incubation, read the plate on an HTRF-compatible reader.

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP.[8][9]

-

Reagents and Materials: Cancer cell lines, cell culture medium, 96-well plates, this compound, CellTiter-Glo® reagent.[8][9]

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours). c. Equilibrate the plate to room temperature. d. Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate to stabilize the luminescent signal.[8][9] e. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescent signal to untreated controls to determine the percentage of cell viability. Calculate the IC50 value using a non-linear regression model.

Western Blot for p-Akt Inhibition

This technique is used to detect the phosphorylation status of Akt, a key downstream effector of PI3K.

-

Reagents and Materials: Cancer cell lines, cell culture medium, this compound, lysis buffer, primary antibodies (anti-p-Akt, anti-total-Akt, anti-loading control), HRP-conjugated secondary antibody, ECL substrate.

-

Procedure: a. Culture cells and treat with this compound at various concentrations for a defined time. b. Lyse the cells and quantify the protein concentration. c. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane and incubate with the primary antibody against p-Akt. e. Wash and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using an ECL substrate and an imaging system. g. Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities to determine the relative levels of p-Akt normalized to total Akt and the loading control.

Conclusion

This compound is a potent and highly selective inhibitor of PI3Kα with demonstrated in vitro activity against cancer cells, particularly those with PIK3CA mutations. Its mechanism of action through the inhibition of the PI3K/Akt/mTOR signaling pathway is well-characterized. While comprehensive in vitro pharmacokinetic data for this compound is not publicly available, the standard methodologies for assessing these properties are well-established. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with or interested in this targeted therapeutic agent. Further studies to elucidate the complete in vitro ADME profile of this compound will be valuable for its continued clinical development.

References

- 1. promega.com [promega.com]

- 2. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 3. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117, a Selective PI3Kα Isoform Inhibitor, in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound (MLN1117, INK1117, TAK-117) - Chemietek [chemietek.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 9. ch.promega.com [ch.promega.com]

Target Validation of Serabelisib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serabelisib (also known as TAK-117, INK-1117, and MLN-1117) is an orally bioavailable, potent, and selective small-molecule inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3] The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, with activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) being a major driver of oncogenic signaling.[1][4][5] This has positioned PI3Kα as a promising therapeutic target. This compound has been designed to selectively target PI3Kα, including mutant forms, with the aim of inducing tumor cell apoptosis and inhibiting growth in PI3Kα-dependent cancers.[1][5] Preclinical and clinical studies have demonstrated its potential, particularly in tumors harboring PIK3CA mutations.[4][5] This technical guide provides a comprehensive overview of the target validation studies for this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound selectively inhibits the kinase activity of PI3Kα, a key enzyme in the PI3K/Akt/mTOR signaling cascade.[1][2] This pathway plays a crucial role in regulating cell proliferation, survival, and metabolism. In cancers with activating PIK3CA mutations, the PI3K pathway is constitutively active, leading to uncontrolled cell growth and survival. By inhibiting PI3Kα, this compound blocks the phosphorylation of Akt, a central downstream effector, thereby impeding the pro-survival signals of the pathway and leading to apoptosis in cancer cells.[4][6]

Preclinical Target Validation

In Vitro Studies

Potency and Selectivity: this compound has demonstrated potent and selective inhibition of PI3Kα. In cell-free assays, the IC50 of this compound against PI3Kα is 21 nmol/L.[2] It exhibits over 100-fold selectivity for PI3Kα compared to other class I PI3K isoforms (PI3Kβ, PI3Kγ, and PI3Kδ) and mTOR.[2][4]

| Target | IC50 (nmol/L) | Selectivity vs. PI3Kα |

| PI3Kα | 21 | - |

| PI3Kβ | >2100 | >100-fold |

| PI3Kγ | >2100 | >100-fold |

| PI3Kδ | >2100 | >100-fold |

| mTOR | >2100 | >100-fold |

| Table 1: In Vitro Potency and Selectivity of this compound [2][4] |

Cell-Based Assays: In tumor cell lines with activating PIK3CA mutations, administration of this compound leads to potent inhibition of the PI3K pathway, resulting in a blockade of cellular proliferation and induction of apoptosis.[2][5] Conversely, in tumor cells deficient in PTEN, a tumor suppressor that negatively regulates the PI3K pathway, this compound shows significantly less activity.[4][6]

In Vivo Studies

Xenograft Models: Daily oral administration of this compound has been shown to potently inhibit tumor growth in xenograft models of human cancers bearing PIK3CA oncogenic mutations.[4][5] These in vivo studies have demonstrated a dose-dependent inhibition of tumor growth.[5] Consistent with in vitro findings, this compound was not effective in tumor models with PTEN loss or KRAS mutations.[4][5] Preclinical studies in rats and monkeys indicated that doses up to 50 mg/kg/day were well-tolerated.[2] In some preclinical models of endometrial and breast cancer, the combination of this compound with the mTOR inhibitor sapanisertib and paclitaxel, along with an insulin-suppressing diet, resulted in complete inhibition of tumor growth and even tumor regression.[3]

Clinical Target Validation

The clinical development of this compound has primarily focused on its use in combination with other anticancer agents in patients with advanced solid tumors, particularly those with PIK3CA mutations.

A notable phase I clinical trial (NCT03154294) evaluated the safety and efficacy of this compound in combination with the mTORC1/2 inhibitor sapanisertib and the chemotherapeutic agent paclitaxel in heavily pretreated patients with advanced solid tumors, including ovarian, breast, and endometrial cancers.[7]

| Clinical Outcome | Result |

| Overall Response Rate (ORR) | 47% in evaluable patients |

| Clinical Benefit Rate (CBR) | 73% in evaluable patients |

| Progression-Free Survival (PFS) | 11 months in all enrolled patients |

| Table 2: Clinical Efficacy of this compound in Combination Therapy (NCT03154294) [7] |

This study demonstrated promising preliminary efficacy, especially in patients with aberrations in the PI3K/Akt/mTOR pathway.[7]

Experimental Protocols

Western Blotting for PI3K Pathway Inhibition

This protocol describes the general steps for assessing the inhibition of the PI3K pathway by measuring the phosphorylation of downstream targets like Akt and S6.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with varying concentrations of this compound for a specified time. Following treatment, cells are washed with ice-cold PBS and lysed in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking agent (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated forms of Akt (p-Akt) and S6 ribosomal protein (p-S6), as well as antibodies for the total forms of these proteins as loading controls. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is visualized using a chemiluminescent substrate and an imaging system. The levels of phosphorylated proteins are normalized to the total protein levels to determine the extent of pathway inhibition.

Cell Proliferation Assay

This protocol outlines a general method to assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The cells are then treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a period of time, typically 72 hours, to allow for cell proliferation.

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which measures the metabolic activity of viable cells.

-

Data Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit cell proliferation by 50%.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Cell Implantation: Human cancer cells with known PIK3CA mutation status are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups, including a vehicle control group and one or more groups receiving different doses of this compound.

-

Drug Administration: this compound is administered orally according to a specific dosing schedule (e.g., daily or intermittently).

-

Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

-

Endpoint and Data Analysis: The study is typically terminated when tumors in the control group reach a predetermined maximum size. The tumor growth inhibition (TGI) is calculated for each treatment group to assess the efficacy of this compound.

Conclusion

This compound is a potent and selective PI3Kα inhibitor with a clear mechanism of action and demonstrated anti-tumor activity in preclinical models, particularly those with PIK3CA mutations. Early clinical data suggests that it has a manageable safety profile and can be effectively combined with other anticancer agents to achieve promising efficacy in heavily pretreated patient populations. The target validation studies for this compound provide a strong rationale for its continued clinical development as a targeted therapy for cancers driven by PI3Kα signaling. This technical guide provides a foundational understanding of the key data and methodologies that have supported the development of this compound.

References

- 1. Selective inhibition of phosphoinositide 3-kinase p110α preserves lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117, a Selective PI3Kα Isoform Inhibitor, in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phase I dose escalation study of dual PI3K/mTOR inhibition by Sapanisertib and this compound in combination with paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Efficacy of Serabelisib in Various Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serabelisib (also known as TAK-117 or MLN1117) is a potent and selective oral inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1] Dysregulation of the PI3K/Akt/mTOR signaling pathway, frequently driven by mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3K, is a critical driver in the development and progression of numerous cancers.[1] This technical guide provides a comprehensive overview of the preclinical efficacy of this compound across a range of cancer cell lines. It includes a compilation of quantitative data on its anti-proliferative and pro-apoptotic effects, detailed experimental methodologies for key assays, and visual representations of the targeted signaling pathway and experimental workflows.

Mechanism of Action and Target Pathway

This compound selectively inhibits the PI3Kα isoform, which is a key node in the PI3K/Akt/mTOR signaling cascade.[1] This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism. In many tumors, activating mutations in PIK3CA lead to constitutive activation of this pathway, promoting uncontrolled cell growth and resistance to apoptosis. By specifically targeting PI3Kα, this compound aims to block this aberrant signaling, thereby inhibiting tumor cell growth and survival.[1]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the point of intervention by this compound.

References

The Impact of Serabelisib on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serabelisib (also known as TAK-117 or MLN1117) is a potent and selective oral inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in a multitude of solid tumors, driving tumor cell growth, survival, and resistance to therapy.[1] By specifically targeting PI3Kα, this compound aims to provide a more targeted and potentially less toxic approach compared to pan-PI3K inhibitors. This technical guide delves into the core mechanism of action of this compound and explores its putative impact on the complex tumor microenvironment (TME). While direct, comprehensive preclinical data on the specific immunomodulatory effects of this compound monotherapy is limited in the public domain, this document synthesizes the available information and provides detailed experimental protocols for researchers to investigate these effects.

Core Mechanism of Action: The PI3K/Akt/mTOR Pathway

This compound selectively inhibits the p110α catalytic subunit of PI3K, including clinically relevant mutations in the PIK3CA gene.[1] This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in activating downstream signaling. The canonical PI3K/Akt/mTOR pathway is a central regulator of cellular processes.

Data Presentation: Clinical Efficacy of this compound in Combination Therapies

Table 1: Phase I Study of Sapanisertib, this compound, and Paclitaxel in Advanced Solid Tumors [2][3]

| Parameter | Value |

| Study ID | NCT03154294 |

| Patient Population | 19 heavily pretreated patients (10 ovarian, 3 breast, 6 endometrial cancers) |

| Treatment Regimen | Sapanisertib (mTORC1/2 inhibitor), this compound (PI3Kα inhibitor), and Paclitaxel |

| Overall Response Rate (ORR) | 47% (in 15 evaluable patients) |

| Clinical Benefit Rate (CBR) | 73% (in 15 evaluable patients) |

| Median Progression-Free Survival (PFS) | 11 months |

| Median Overall Survival (OS) | Ongoing at 17 months |

| Key Grade 3/4 Adverse Events | Decreased WBCs (20%), nonfebrile neutropenia (12%), anemia (9%), hyperglycemia (11%) |

Table 2: Phase II Study in Endometrial Cancer [4]

| Parameter | Value |

| Study ID | NCT02725268 |

| Patient Population | Patients with recurrent, metastatic, or persistent endometrial cancer |

| Treatment Arm | Sapanisertib plus this compound |

| Outcome | Arm closed due to futility |

The Putative Impact of this compound on the Tumor Microenvironment

Based on the known roles of the PI3K pathway in immunity, this compound's inhibition of PI3Kα is hypothesized to modulate the TME in several ways:

-

Tumor-Associated Macrophages (TAMs): The PI3Kγ and PI3Kδ isoforms are more prominently implicated in myeloid cell function. However, PI3Kα signaling in cancer cells can influence the secretion of factors that recruit and polarize macrophages. Inhibition of PI3Kα could potentially alter the cytokine milieu, shifting the balance from pro-tumoral M2 macrophages to anti-tumoral M1 macrophages.

-

Regulatory T cells (Tregs): The PI3Kδ isoform is critical for Treg function and survival.[5] While this compound is selective for PI3Kα, potential off-target effects or indirect modulation of the TME could impact Treg infiltration and their immunosuppressive activity.

-

Myeloid-Derived Suppressor Cells (MDSCs): PI3K signaling is involved in the expansion and immunosuppressive function of MDSCs. Inhibition of this pathway may reduce the accumulation and activity of MDSCs within the TME.

-

Cytokine Profile: By altering the signaling within cancer cells and potentially immune cells, this compound may modulate the secretion of key cytokines such as IL-10 and TGF-β, which are known to create an immunosuppressive TME.

Detailed Experimental Protocols

To facilitate further research into the immunomodulatory effects of this compound, this section provides detailed protocols for key experimental techniques.

Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry

This protocol outlines a general workflow for the preparation of a single-cell suspension from solid tumors and subsequent immunophenotyping by multi-color flow cytometry.

Protocol:

-

Tumor Dissociation:

-

Excise tumors from treated and control animals and place them in ice-cold PBS.

-

Mince the tumors into small pieces (1-2 mm³) using a sterile scalpel.

-

Transfer the minced tissue to a digestion buffer containing Collagenase D (1 mg/mL) and DNase I (100 U/mL) in RPMI-1640 medium.

-

Incubate at 37°C for 30-60 minutes with gentle agitation.

-

Neutralize the enzymatic reaction by adding RPMI-1640 with 10% FBS.

-

Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

-

Cell Staining:

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Perform a red blood cell lysis step if necessary.

-

Count the cells and adjust the concentration to 1x10⁶ cells per sample.

-

Block Fc receptors with an anti-CD16/CD32 antibody.

-

Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers for 30 minutes on ice, protected from light. (Example markers: CD45, CD3, CD4, CD8, FoxP3 for T cells; CD11b, F4/80, CD68, CD206 for macrophages).

-

For intracellular staining (e.g., FoxP3, cytokines), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibodies.

-

Wash the cells twice with FACS buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in FACS buffer for analysis on a flow cytometer.

-

Acquire data and perform compensation and gating analysis using appropriate software to quantify different immune cell populations.

-

Immunohistochemistry (IHC) for Immune Cell Markers

IHC allows for the visualization and localization of immune cells within the tumor tissue architecture.

Protocol:

-

Tissue Preparation:

-

Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.

-

Dehydrate the tissue through a graded series of ethanol and embed in paraffin.

-

Cut 4-5 µm thick sections and mount them on charged slides.

-

-

Staining Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA buffer pH 9.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with a protein block solution.

-

Incubate with primary antibodies against markers of interest (e.g., CD68 for total macrophages, CD206 for M2 macrophages, FoxP3 for Tregs) overnight at 4°C.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the slides.

-

-

Image Analysis:

-

Acquire images using a brightfield microscope.

-

Quantify the number of positive cells per unit area in different tumor regions (e.g., tumor core vs. invasive margin) using image analysis software.

-

Cytokine Profiling using ELISA or Multiplex Assays

These assays quantify the levels of specific cytokines in tumor lysates or plasma.

Protocol (General ELISA):

-

Sample Preparation:

-

Homogenize tumor tissue in a lysis buffer containing protease inhibitors.

-

Centrifuge to pellet debris and collect the supernatant (tumor lysate).

-

Determine the total protein concentration of the lysate.

-

-

ELISA Procedure:

-

Follow the manufacturer's instructions for the specific cytokine ELISA kit.

-

Typically, this involves coating a 96-well plate with a capture antibody, blocking non-specific binding, adding standards and samples, followed by incubation with a detection antibody and a substrate for colorimetric detection.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve from the standards.

-

Calculate the concentration of the cytokine in the samples based on the standard curve and normalize to the total protein concentration of the lysate.

-

Western Blotting for PI3K Pathway Activation

Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, confirming the on-target effect of this compound.

Protocol:

-

Protein Extraction and Quantification:

-

Lyse tumor tissue or cells in RIPA buffer with phosphatase and protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., p-Akt, Akt, p-S6, S6) overnight at 4°C.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

-

Conclusion and Future Directions

This compound is a promising targeted therapy that effectively inhibits the PI3Kα pathway. While its direct effects on tumor cells are established, its impact on the tumor microenvironment remains an area ripe for investigation. The experimental protocols provided in this guide offer a robust framework for researchers to elucidate the immunomodulatory properties of this compound. Future preclinical studies focusing on the detailed characterization of the TME following this compound monotherapy and in combination with immunotherapies are crucial. Such studies will not only enhance our understanding of this compound's mechanism of action but also inform the rational design of novel combination strategies to improve patient outcomes in a variety of solid tumors.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I dose escalation study of dual PI3K/mTOR inhibition by Sapanisertib and this compound in combination with paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: High-Throughput Screening for Synergistic Compounds with Serabelisib

References

- 1. This compound | C19H17N5O3 | CID 70798655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Facebook [cancer.gov]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. apexbt.com [apexbt.com]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Application Notes and Protocols for Immunofluorescence Staining of PI3K Pathway Markers with Serabelisib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) to investigate the effects of Serabelisib, a potent and selective PI3Kα inhibitor, on key markers of the PI3K/Akt/mTOR signaling pathway. The protocols and data herein are intended to facilitate the assessment of this compound's cellular mechanism of action and its potential as an anti-neoplastic agent.

Introduction to this compound and the PI3K Pathway

This compound is an orally bioavailable inhibitor that selectively targets the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various solid tumors, promoting cell growth, proliferation, survival, and resistance to therapies.[1][2] this compound's selective inhibition of PI3Kα, including cancer-associated mutant forms, is designed to block this signaling cascade, leading to tumor cell apoptosis and inhibition of tumor growth.[1][2] By specifically targeting PI3Kα, this compound may offer a more favorable efficacy and toxicity profile compared to pan-PI3K inhibitors.[1][2]

Immunofluorescence is a powerful technique to visualize the subcellular localization and quantify the expression levels of specific proteins within cells. This method is particularly useful for assessing the phosphorylation status of key signaling proteins, which directly reflects the activation state of a pathway. This document outlines the procedures for using IF to measure the levels of phosphorylated Akt (p-Akt), phosphorylated mTOR (p-mTOR), and phosphorylated S6 ribosomal protein (p-S6), all critical downstream effectors of PI3K signaling.

Data Presentation

The following tables present representative quantitative data from hypothetical immunofluorescence experiments designed to assess the dose-dependent effect of this compound on the phosphorylation of key PI3K pathway markers in a cancer cell line with a PIK3CA mutation.

Disclaimer: The quantitative data presented in these tables is illustrative and intended to demonstrate the expected outcome of the described immunofluorescence protocol. This data is representative of the effects of a potent PI3Kα inhibitor and is provided for guidance in experimental design and data analysis, as specific quantitative immunofluorescence data for this compound is not currently publicly available.

Table 1: Dose-Dependent Inhibition of p-Akt (Ser473) by this compound

| This compound Concentration (nM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |

| 0 (Vehicle Control) | 1500 | 120 | 0% |

| 1 | 1250 | 110 | 16.7% |

| 10 | 800 | 95 | 46.7% |

| 100 | 400 | 50 | 73.3% |

| 1000 | 250 | 30 | 83.3% |

Table 2: Dose-Dependent Inhibition of p-mTOR (Ser2448) by this compound

| This compound Concentration (nM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |

| 0 (Vehicle Control) | 1200 | 100 | 0% |

| 1 | 1050 | 90 | 12.5% |

| 10 | 650 | 80 | 45.8% |

| 100 | 300 | 40 | 75.0% |

| 1000 | 200 | 25 | 83.3% |

Table 3: Dose-Dependent Inhibition of p-S6 (Ser235/236) by this compound

| This compound Concentration (nM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |

| 0 (Vehicle Control) | 2000 | 180 | 0% |

| 1 | 1700 | 150 | 15.0% |

| 10 | 1000 | 120 | 50.0% |

| 100 | 500 | 60 | 75.0% |

| 1000 | 300 | 40 | 85.0% |

Visualizations

Experimental Protocols

Detailed Methodology for Immunofluorescence Staining of PI3K Pathway Markers

This protocol is designed for cultured cells and can be adapted for different cell lines and experimental setups. Optimization of antibody concentrations and incubation times may be required.

Materials and Reagents:

-

Cell Culture: Cancer cell line of interest (e.g., with a PIK3CA mutation) cultured on glass coverslips in appropriate multi-well plates.

-

This compound: Stock solution in DMSO.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS.

-

Primary Antibodies:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-phospho-mTOR (Ser2448)

-

Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)

-

-

Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488 or 594).

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.

-

Mounting Medium: Anti-fade mounting medium.

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.

-

Allow cells to adhere overnight.

-

Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the specified duration (e.g., 2, 6, or 24 hours).

-

-

Fixation:

-

Aspirate the culture medium.

-

Gently wash the cells once with PBS.

-

Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.

-

Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Add 1 mL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.

-

Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in Blocking Buffer to its optimal concentration (typically determined by titration, e.g., 1:100 to 1:500).

-

Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Aspirate the primary antibody solution.

-

Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (e.g., 1:1000).

-

Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Final Washes and Counterstaining:

-

Aspirate the secondary antibody solution.

-

Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.

-

During the second wash, add DAPI to the wash buffer at a final concentration of 1 µg/mL and incubate for 5 minutes to stain the nuclei.

-

-

Mounting:

-

Briefly rinse the coverslips with PBS.

-

Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of anti-fade mounting medium.

-

Seal the edges of the coverslips with clear nail polish and allow to dry.

-

-

Image Acquisition and Analysis:

-

Visualize the stained cells using a confocal or high-resolution fluorescence microscope.

-

Capture images using consistent settings (e.g., laser power, gain, exposure time) for all samples to allow for quantitative comparison.

-

Quantify the mean fluorescence intensity of the phosphorylated protein signal in the cytoplasm and/or nucleus of a statistically significant number of cells per condition using image analysis software (e.g., ImageJ/Fiji, CellProfiler).

-

Normalize the fluorescence intensity to the vehicle control to determine the percent inhibition.

-

Conclusion

The provided application notes and protocols offer a robust framework for investigating the cellular effects of this compound on the PI3K/Akt/mTOR pathway using immunofluorescence. By visualizing and quantifying the dose-dependent inhibition of key pathway markers, researchers can gain valuable insights into the mechanism of action of this promising targeted therapy. The illustrative data and visualizations serve as a guide for experimental design and interpretation, facilitating the advancement of research and development in oncology.

References

Application Notes and Protocols for In Vivo Imaging of Serabelisib-Treated Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serabelisib (also known as TAK-117) is a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform, a key component of the PI3K/Akt/mTOR signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent event in various solid tumors, often driven by activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[2][3] this compound selectively targets PI3Kα, including mutated forms, leading to the inhibition of downstream signaling, ultimately resulting in apoptosis and the suppression of tumor cell growth.[2][3]

These application notes provide detailed protocols for non-invasive in vivo imaging techniques to monitor the therapeutic efficacy of this compound in preclinical tumor models. The described methods, including Bioluminescence Imaging (BLI), Positron Emission Tomography (PET), and Magnetic Resonance Imaging (MRI), are essential tools for assessing tumor burden, metabolic activity, and microenvironment changes in response to treatment.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by specifically inhibiting the catalytic activity of the PI3Kα isoform. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase Akt and the subsequent mTOR pathway. The downstream effects of this pathway inhibition include the induction of apoptosis and the inhibition of cellular proliferation.[1][4]

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies evaluating the efficacy of PI3Kα inhibitors. While specific in vivo imaging data for this compound monotherapy is limited in publicly available literature, the provided data for a this compound-containing combination therapy and other PI3Kα inhibitors serve as a reference for expected outcomes.

Table 1: Tumor Growth Inhibition in Xenograft Models

| Treatment Group | Dosing Regimen | Tumor Model | Imaging Modality | Endpoint | Result | Reference |

| Sapanisertib + this compound + Paclitaxel + Insulin-Suppressing Diet | Not Specified | Endometrial and Breast Cancer Xenografts | Caliper Measurement | Tumor Growth | Complete inhibition of tumor growth/tumor regression | [4] |

| Vehicle Control | Not Specified | Endometrial and Breast Cancer Xenografts | Caliper Measurement | Tumor Growth | Progressive tumor growth | [4] |

Table 2: Metabolic Response to PI3Kα Inhibition Measured by PET

| Treatment Group | Dosing Regimen | Tumor Model | Imaging Modality | Parameter | Change from Baseline | Reference |

| PI3Kα Inhibitor | Varies | PIK3CA-mutant xenografts | 18F-FDG PET | SUVmax | Significant decrease | [4] |

| Vehicle Control | Varies | PIK3CA-mutant xenografts | 18F-FDG PET | SUVmax | No significant change or slight increase | [4] |

Table 3: Hemodynamic and Cellular Response to PI3Kα Inhibition Measured by MRI

| Treatment Group | Dosing Regimen | Tumor Model | Imaging Modality | Parameter | Change from Baseline | Reference |

| PI3Kα Inhibitor | Varies | Various solid tumor xenografts | DCE-MRI | Ktrans (vascular permeability) | Decrease | Inferred from general principles of anti-angiogenic effects |

| PI3Kα Inhibitor | Varies | Various solid tumor xenografts | DW-MRI | ADC (Apparent Diffusion Coefficient) | Increase (due to apoptosis/necrosis) | Inferred from general principles of cytotoxic effects |

| Vehicle Control | Varies | Various solid tumor xenografts | DCE-MRI / DW-MRI | Ktrans / ADC | No significant change |

Experimental Protocols

The following are detailed protocols for the in vivo imaging of this compound-treated tumors. These protocols are intended as a guide and may require optimization based on the specific tumor model, imaging system, and experimental goals.

Protocol 1: Bioluminescence Imaging (BLI) for Tumor Burden Assessment

Objective: To non-invasively monitor tumor growth and response to this compound treatment in xenograft models established with luciferase-expressing cancer cells.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Luciferase-expressing cancer cells (e.g., with a PIK3CA mutation)

-

This compound formulation for in vivo use

-

Vehicle control

-

D-luciferin potassium salt

-

Sterile PBS

-

In vivo imaging system (e.g., IVIS Spectrum)

-

Anesthesia system (e.g., isoflurane)

Procedure:

-

Cell Culture and Implantation:

-

Culture luciferase-expressing cancer cells under standard conditions.

-

Harvest and resuspend cells in sterile PBS or Matrigel.

-

Implant cells subcutaneously or orthotopically into the appropriate site in anesthetized mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by caliper measurements and/or baseline BLI.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

-

Baseline Imaging:

-

Anesthetize mice using isoflurane.

-

Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.

-

Wait for the peak of the bioluminescent signal (typically 10-15 minutes post-injection).

-

Acquire bioluminescent images using the in vivo imaging system. Define a region of interest (ROI) around the tumor and quantify the total photon flux (photons/second).

-

-

Treatment Administration:

-

Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., oral gavage).

-

-

Follow-up Imaging:

-

Perform BLI at regular intervals (e.g., twice weekly) throughout the study to monitor changes in tumor burden.

-

-

Data Analysis:

-

Quantify the total photon flux from the tumor ROI at each time point.

-

Normalize the signal to the baseline measurement for each mouse.

-

Plot tumor growth curves for each treatment group and perform statistical analysis.

-

Protocol 2: 18F-FDG PET for Tumor Metabolism Assessment

Objective: To assess the effect of this compound on tumor glucose metabolism, which is often downstream of the PI3K/Akt pathway.

Materials:

-

Tumor-bearing mice

-

This compound formulation for in vivo use

-

Vehicle control

-

18F-FDG (Fluorodeoxyglucose)

-

Small animal PET/CT scanner

-

Anesthesia system

Procedure:

-

Animal Preparation and Treatment:

-

Establish tumors as described in Protocol 1.

-

Randomize mice and administer this compound or vehicle control.

-

-

Baseline and Follow-up PET/CT Imaging:

-

Fast mice for 4-6 hours prior to 18F-FDG injection to reduce background glucose levels.

-

Anesthetize the mice and maintain their body temperature.

-

Administer 18F-FDG (e.g., 5-10 MBq) via tail vein injection.

-

Allow for a 60-minute uptake period.

-

Acquire a whole-body CT scan for anatomical reference, followed by a static PET scan.

-

Perform baseline scans before treatment initiation and follow-up scans at desired time points (e.g., 2 and 7 days post-treatment).

-

-

Image Reconstruction and Analysis:

-

Reconstruct PET and CT images using appropriate algorithms.

-

Co-register the PET and CT images.

-

Draw regions of interest (ROIs) around the tumor on the CT images and project them to the PET images.

-

Calculate the maximum Standardized Uptake Value (SUVmax) within the tumor ROI.

-

Compare the changes in SUVmax between the treatment and control groups over time.

-

Protocol 3: MRI for Tumor Microenvironment and Cellularity Assessment

Objective: To evaluate changes in tumor vascularity, permeability, and cellularity in response to this compound using Dynamic Contrast-Enhanced (DCE) and Diffusion-Weighted (DW) MRI.

Materials:

-

Tumor-bearing mice

-

This compound formulation for in vivo use

-

Vehicle control

-

Small animal MRI scanner (e.g., 7T)

-

Anesthesia and monitoring system

-

Gadolinium-based contrast agent (for DCE-MRI)

Procedure:

-

Animal Preparation and Treatment:

-

Establish tumors and initiate treatment as previously described.

-

-

Baseline and Follow-up MRI Scans:

-

Anesthetize the mouse and position it in the MRI scanner. Monitor physiological parameters (respiration, temperature).

-

Acquire anatomical T2-weighted images to localize the tumor.

-

DW-MRI:

-

Perform a multi-b-value diffusion-weighted scan.

-

Generate Apparent Diffusion Coefficient (ADC) maps.

-

-

DCE-MRI:

-

Acquire a series of pre-contrast T1-weighted images.

-

Administer a bolus of gadolinium-based contrast agent via a tail vein catheter.

-

Acquire a rapid series of T1-weighted images for several minutes to capture the dynamic contrast enhancement.

-

-

Perform baseline scans before treatment and follow-up scans at selected time points.

-

-

Data Analysis:

-

DW-MRI:

-

Draw ROIs on the tumor in the ADC maps.

-

Calculate the mean ADC value within the tumor. An increase in ADC is often associated with increased cell death and necrosis.

-

-

DCE-MRI:

-

Analyze the dynamic signal intensity changes within the tumor ROI.

-

Apply pharmacokinetic models (e.g., Tofts model) to calculate parameters such as Ktrans (volume transfer constant, related to vessel permeability) and ve (extracellular extravascular space volume fraction). A decrease in Ktrans may indicate an anti-angiogenic effect.

-

-

Compare the changes in these MRI parameters between the treatment and control groups.

-

Conclusion

The in vivo imaging protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By employing a multi-modal imaging approach, researchers can gain comprehensive insights into the pharmacodynamic effects of this compound on tumor growth, metabolism, and the tumor microenvironment. This detailed characterization is crucial for advancing the development of this targeted therapy for patients with PIK3CA-mutant cancers.

References

- 1. Metabolic biomarkers for response to PI3K inhibition in basal-like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Imaging Detects Resistance to PI3Kα Inhibition Mediated by Persistent FOXM1 Expression in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Early Changes in [18F]FDG Uptake as a Readout for PI3K/Akt/mTOR Targeted Drugs in HER-2-Positive Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Serabelisib (TAK-117) Kinase Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols to measure the inhibitory activity of Serabelisib (also known as TAK-117 or MLN117), a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. The following sections offer a summary of this compound's activity, protocols for both biochemical and cell-based assays, and visual representations of the signaling pathway and experimental workflows.

Summary of this compound's Inhibitory Activity

This compound is a highly selective inhibitor of the p110α catalytic subunit of PI3K. Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in various cancers, making it a key therapeutic target.[1] this compound has demonstrated potent inhibition of PI3Kα in cell-free assays, with reported IC50 values in the low nanomolar range.[2][3] It exhibits significant selectivity (over 100-fold) for PI3Kα compared to other Class I PI3K isoforms (β, γ, and δ) and the mammalian target of rapamycin (mTOR).[2]

| Target | Assay Type | IC50 (nM) | Reference |

| PI3Kα | Cell-free | 21 | [2] |

| PI3Kα | Cell-free | 15 | [3] |